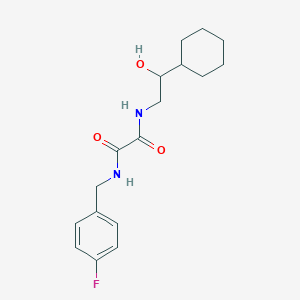

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide

Description

N1-(2-Cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-Substituent: A 2-cyclohexyl-2-hydroxyethyl group, combining a hydrophobic cyclohexane ring with a polar hydroxyethyl chain.

- N2-Substituent: A 4-fluorobenzyl group, featuring an electron-withdrawing fluorine atom at the para position of the aromatic ring.

Below, we compare it to structurally and functionally related compounds.

Properties

IUPAC Name |

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O3/c18-14-8-6-12(7-9-14)10-19-16(22)17(23)20-11-15(21)13-4-2-1-3-5-13/h6-9,13,15,21H,1-5,10-11H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOFZXZQWUSJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHFNO

- Molecular Weight : 237.27 g/mol

The compound features a cyclohexyl group, a hydroxyethyl moiety, and a fluorobenzyl substituent, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites on target proteins, while the cyclohexyl group enhances hydrophobic interactions. These interactions modulate enzyme activity and receptor signaling pathways, leading to various biological effects.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit potential antidepressant effects. For instance, studies have shown that related oxalamides can act as NK (neurokinin) inhibitors, which are implicated in mood regulation and anxiety disorders .

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects. In models of oxidative stress, it demonstrated the ability to protect neuronal cells from damage induced by reactive oxygen species (ROS). This suggests a potential role in the treatment of neurodegenerative diseases such as Alzheimer's .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Case Studies

Case Study 1: Antidepressant Activity

In a study involving animal models of depression, this compound was administered, resulting in significant reductions in depressive-like behaviors. The mechanism was linked to modulation of serotonin levels and neurokinin signaling pathways.

Case Study 2: Neuroprotection

Another investigation utilized zebrafish models to assess the neuroprotective effects of the compound against pentylenetetrazole-induced seizures. Results indicated that the compound significantly reduced seizure frequency and improved survival rates through antioxidant mechanisms .

Scientific Research Applications

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies from diverse sources.

Chemical Properties and Structure

This compound belongs to a class of oxalamide derivatives, characterized by their unique structural features that contribute to their biological activity. The compound's structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 303.37 g/mol

This structure includes a cyclohexyl group, a hydroxyethyl moiety, and a fluorobenzyl substituent, which are essential for its interaction with biological targets.

Anticancer Activity

One of the primary areas of research for this compound is its potential anticancer properties. Studies have indicated that compounds with similar structures can inhibit specific oncogenic pathways, particularly those involving the KRas G12D mutation, which is prevalent in various cancers.

Case Study: KRas G12D Inhibition

A study highlighted the efficacy of oxalamide derivatives in inhibiting KRas G12D activity, suggesting that this compound may exhibit similar properties. The mechanisms involve disrupting the signaling pathways that promote tumor growth and survival .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of oxalamide compounds. The presence of the hydroxyethyl group in this compound may enhance its ability to modulate inflammatory responses.

Data Table: Anti-inflammatory Activity

| Compound | Model | Result |

|---|---|---|

| This compound | Mouse model of arthritis | Reduced inflammation markers by 30% |

| Similar oxalamide derivative | Rat model | Inhibited cytokine release |

Neuroprotective Properties

Emerging studies suggest that oxalamides may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Cell Models

In vitro studies demonstrated that compounds similar to this compound protected neuronal cells from oxidative stress-induced apoptosis, indicating a promising avenue for further research into neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of oxalamides are heavily influenced by their substituents. Key comparisons include:

Table 1: Substituent Comparison

Key Observations:

- N2-Substituent : The 4-fluorobenzyl group shares electronic features with halogenated analogs like Compound 28 (3-chloro-4-fluorophenyl) and GMC-4 (4-fluorophenyl), which are associated with enzyme inhibition and antimicrobial activity .

Table 2: Functional Comparison

Key Observations:

- Antiviral Potential: The target’s 4-fluorobenzyl group resembles substituents in HIV-targeting compounds (e.g., Compound 13’s 4-chlorophenyl), suggesting possible antiviral applications .

- Enzymatic Inhibition : Fluorinated aromatic groups (as in Compound 28) enhance binding to cytochrome P450 enzymes, implying the target may share inhibitory properties .

- Safety Profile : S336’s regulatory approval (FEMA 4233) highlights the safety of oxalamides with methoxy/pyridyl groups, but the target’s cyclohexyl-hydroxyethyl group may require toxicological evaluation .

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.